2,3,4-Trimethoxyphenylacetonitrile

描述

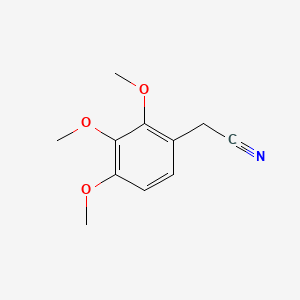

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2,3,4-trimethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-13-9-5-4-8(6-7-12)10(14-2)11(9)15-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVUKELRMABJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CC#N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218987 | |

| Record name | 2,3,4-Trimethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68913-85-9 | |

| Record name | 2,3,4-Trimethoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068913859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trimethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68913-85-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,4 Trimethoxyphenylacetonitrile and Its Derivatives

Classical Synthetic Approaches

Classical methods provide foundational routes to 2,3,4-trimethoxyphenylacetonitrile, often starting from the corresponding aldehyde, 2,3,4-trimethoxybenzaldehyde. These approaches include direct conversion of the aldehyde to the nitrile and multi-component reactions to introduce additional functionality.

Reaction of 2,3,4-trimethoxybenzaldehyde with Hydroxylamine and Dehydration

A common and direct method for synthesizing aryl nitriles from aromatic aldehydes is the reaction with hydroxylamine to form an aldoxime, followed by dehydration. This two-step process can often be performed in a single pot.

The reaction proceeds first by the condensation of 2,3,4-trimethoxybenzaldehyde with hydroxylamine (usually from hydroxylamine hydrochloride) to form 2,3,4-trimethoxybenzaldoxime. The subsequent step involves the elimination of a water molecule from the oxime to yield the nitrile. A variety of dehydrating agents and catalysts can be employed to facilitate this transformation. Common reagents and catalysts include formic acid, acetic acid, and various metal salts. For instance, heating an aromatic aldehyde with hydroxylamine hydrochloride in a solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) can directly produce the corresponding nitrile in high yields.

The general mechanism involves the formation of the aldoxime, which is then dehydrated under the reaction conditions to afford the nitrile.

| Aldehyde Substrate | Reagents/Catalyst | Solvent | Conditions | Yield (%) |

| 2,3,4-trimethoxybenzaldehyde | Hydroxylamine hydrochloride, Anhydrous Ferrous Sulphate | DMF | Reflux, 6 h | 85 mdpi.com |

| General Aromatic Aldehydes | Hydroxylamine hydrochloride, Formic acid/Water | Formic acid/Water (60:40) | Heat | Good to Excellent mdpi.com |

| General Aromatic Aldehydes | Hydroxylamine hydrochloride, Ferric hydrogen sulfate | DMF | 120 °C | Good to Excellent acgpubs.org |

Strecker Reaction for α-Aminonitrile Formation

The Strecker reaction is a three-component reaction between a carbonyl compound (like 2,3,4-trimethoxybenzaldehyde), an amine (often ammonia), and a cyanide source to produce an α-aminonitrile. This product is a derivative of the target compound, featuring an additional amino group on the α-carbon. The α-aminonitrile can be a valuable intermediate for the synthesis of α-amino acids.

The mechanism begins with the reaction of the aldehyde and ammonia to form an imine, which is then attacked by the cyanide ion to form the α-aminonitrile.

Solid acid catalysts like silica (B1680970) sulfuric acid (SSA) offer advantages such as ease of handling, recyclability, and often milder reaction conditions. In the context of the Strecker reaction, SSA can catalyze the formation of the imine intermediate by protonating the carbonyl oxygen of 2,3,4-trimethoxybenzaldehyde, thereby activating it for nucleophilic attack by the amine. The heterogeneous nature of the catalyst allows for easy removal from the reaction mixture by simple filtration. While specific literature on the use of SSA for the Strecker reaction of 2,3,4-trimethoxybenzaldehyde is not prevalent, its application in acid-catalyzed reactions is well-documented, suggesting its potential utility in this transformation. The reaction would proceed by mixing the aldehyde, an amine, and a cyanide source in the presence of SSA.

Hydrogen cyanide is highly toxic and volatile, making its use in the laboratory challenging. Acetone cyanohydrin serves as a safer and more convenient source of cyanide for the Strecker reaction. It can dissociate to provide hydrogen cyanide in situ. The reaction can be performed by mixing the aldehyde, an amine, and acetone cyanohydrin, often without the need for a catalyst, particularly when conducted in water. This one-pot, three-component synthesis is efficient for both aromatic and aliphatic aldehydes. The use of acetone cyanohydrin is a well-established modification of the Strecker synthesis for producing α-aminonitriles.

| Carbonyl Compound | Amine | Cyanide Source | Catalyst/Solvent | Product |

| Aldehyde/Ketone | Primary or Secondary Amine | Acetone Cyanohydrin | Water | α-Aminonitrile mdpi.comresearchgate.net |

| Aldehyde | (S)-(1-phenylethyl)amine | Acetone Cyanohydrin | THF or CH2Cl2 | Diastereomeric α-Aminonitriles mdpi.com |

Knoevenagel Condensation for Acrylonitrile Derivatives

The Knoevenagel condensation is a reaction between a carbonyl compound and a compound with an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), catalyzed by a weak base. This compound has an active methylene group and can participate in this reaction with an aldehyde to form a C=C bond, resulting in an acrylonitrile derivative.

A relevant example of this reaction is the Knoevenagel condensation of a trimethoxyphenylacetonitrile with indole-3-carbaldehyde. While the specific isomer this compound is not explicitly detailed in readily available literature for this exact reaction, a closely related synthesis using 2-(3,4,5-trimethoxyphenyl)acetonitrile has been reported. This reaction is typically carried out in the presence of a base, such as sodium methoxide in methanol. The base deprotonates the active methylene group of the phenylacetonitrile (B145931), creating a carbanion which then acts as a nucleophile, attacking the carbonyl carbon of indole-3-carbaldehyde. Subsequent dehydration leads to the formation of (Z)-3-(1H-indol-3-yl)-2-(trimethoxyphenyl)acrylonitrile. The reaction generally proceeds under reflux conditions.

| Phenylacetonitrile Derivative | Aldehyde | Base/Solvent | Conditions | Product |

| 2-(3,4,5-trimethoxyphenyl)acetonitrile | Indole-3-carbaldehyde | 5% Sodium methoxide in Methanol | Reflux, 5 hrs | (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile nih.govnih.gov |

Condensation with Benzo[b]thiophene-2-carbaldehyde

The condensation reaction between an active methylene compound, such as a substituted phenylacetonitrile, and an aldehyde is a fundamental carbon-carbon bond-forming reaction. In this specific context, the reaction involves the base-catalyzed condensation of a phenylacetonitrile with benzo[b]thiophene-2-carbaldehyde. This type of reaction, often a Knoevenagel condensation, proceeds via the deprotonation of the α-carbon of the nitrile by a base, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of benzo[b]thiophene-2-carbaldehyde. The resulting intermediate typically undergoes dehydration to yield a stable α,β-unsaturated product.

Table 1: Representative Condensation Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Phenylacetonitrile Derivative | Benzo[b]thiophene-2-carbaldehyde | Base (e.g., Sodium Methoxide) | 2-(benzo[b]thiophen-2-yl)-3-phenylacrylonitrile derivative |

Knoevenagel Condensation with Various Aldehydes

The Knoevenagel condensation is a versatile and widely used method for forming carbon-carbon bonds. wikipedia.orgresearchgate.net It involves the reaction of an active methylene compound, like this compound, with an aldehyde or ketone in the presence of a weak base catalyst, such as an amine (e.g., piperidine) or ammonium salts. wikipedia.orgbhu.ac.in The reaction proceeds through a nucleophilic addition followed by a dehydration step, resulting in an α,β-unsaturated dinitrile, cyanoester, or similar conjugated system. wikipedia.org

This methodology is broadly applicable, allowing for the condensation of various aromatic, heteroaromatic, and aliphatic aldehydes with active methylene compounds. researchgate.netacgpubs.org The choice of catalyst and solvent can significantly impact reaction efficiency and yield. Modern variations of this reaction focus on greener approaches, utilizing environmentally benign catalysts, solvent-free conditions, or aqueous media to minimize environmental impact. acgpubs.orgjocpr.com For example, 2-(3,4,5-trimethoxybenzylidene)malononitrile, a structurally related compound, is noted as a potential tyrosine kinase inhibitor and is synthesized via this condensation. acgpubs.org

Table 2: Knoevenagel Condensation of Aldehydes with Active Methylene Nitriles

| Aldehyde Reactant | Active Methylene Reactant | Catalyst | Typical Product |

| Aromatic/Heterocyclic Aldehyde | Malononitrile / Cyanoacetate | Weak Base (e.g., Piperidine, Ammonium Acetate) | α,β-unsaturated nitrile |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Conjugated enone |

| Benzaldehyde | Malononitrile | Agro-waste extract | Benzylidenemalononitrile |

Hoesch Reaction in Complex Molecule Synthesis

The Hoesch reaction (or Houben-Hoesch reaction) is a method for synthesizing aryl ketones. wikipedia.org It involves the reaction of an electron-rich aromatic compound (such as a phenol or aniline derivative) with a nitrile in the presence of a Lewis acid catalyst and hydrogen chloride (HCl). wikipedia.org The reaction is a type of Friedel-Crafts acylation where the nitrile serves as the acylating agent. wikipedia.org

The mechanism begins with the formation of an electrophilic species from the nitrile, HCl, and the Lewis acid, believed to be a nitrilium ion or a related complex. wikipedia.org This electrophile then attacks the electron-rich aromatic ring. The resulting imine intermediate is subsequently hydrolyzed during aqueous workup to yield the final aryl ketone. wikipedia.org This reaction is particularly useful for synthesizing polyhydroxy- or polyalkoxy-aryl ketones, which are common precursors in the synthesis of more complex molecules. For instance, the reaction of phloroglucinol with acetonitrile yields 2,4,6-Trihydroxyacetophenone. wikipedia.org While this reaction does not directly produce a phenylacetonitrile, it utilizes a nitrile as a key reactant to build complex phenolic structures.

Table 3: Hoesch Reaction Overview

| Aromatic Substrate (Arene) | Nitrile Reactant | Reagents | Product |

| Electron-rich arene (e.g., Phloroglucinol) | Acetonitrile | HCl, Lewis Acid (e.g., AlCl₃) | Aryl Ketone (e.g., 2,4,6-Trihydroxyacetophenone) |

One-Pot Three-Component Approaches

One-pot, multi-component reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single step, avoiding the need to isolate intermediates. Several such methods have been developed for the synthesis of nitriles.

One approach involves an iron(II)-catalyzed cascade reaction that combines cyanoalkylsulfonylation and cyclization to produce functionalized sulfonylated quinolino-quinazolinone alkyl nitriles. researchgate.net Another protocol describes the synthesis of nitriles from carbonyl compounds and ethyl cyanoacetate in the presence of iron pentacarbonyl as a reducing agent, which elongates the carbon chain by two atoms. researchgate.net Additionally, a one-pot, three-component reaction of Meldrum's acid, an aldehyde, and sodium cyanide in water at room temperature provides a green and catalyst-free method for synthesizing alkyl nitriles or β-cyanocarbonyls. researchgate.net These methods offer advantages in terms of atom economy, reduced waste, and simplified procedures. researchgate.net

Table 4: Examples of One-Pot Nitrile Syntheses

| Reaction Type | Key Reactants | Reagents/Catalyst | Product Type |

| Cascade Cyclization | Alkene, Sulfonyl Cyanide, N-propargyl aniline | Iron(II) catalyst | Functionalized Alkyl Nitriles |

| Reductive Cyanation | Aldehyde, Ethyl Cyanoacetate | Iron Pentacarbonyl | Elongated Nitriles |

| Catalyst-Free Cyanation | Aldehyde, Meldrum's Acid, Sodium Cyanide | Water (solvent) | Alkyl Nitriles / β-cyanocarbonyls |

Synthesis from Phenethyl alcohol and Hydrogen cyanide

The conversion of alcohols to nitriles is a valuable transformation in organic synthesis. One established method is the Ritter reaction, where an alcohol is treated with a nitrile or hydrogen cyanide (HCN) in the presence of a strong acid, such as concentrated sulfuric acid. This reaction proceeds through the formation of a stable carbocation from the alcohol, which is then attacked by the nitrogen atom of the nitrile. The resulting nitrilium ion is hydrolyzed to yield an N-substituted amide.

For the synthesis of a nitrile from a phenethyl alcohol, a more direct approach involves converting the alcohol into a better leaving group, followed by nucleophilic substitution with a cyanide source. However, a direct conversion is possible. For instance, α,α-dimethyl-β-phenethyl alcohol can be reacted with sodium cyanide in glacial acetic acid and concentrated sulfuric acid to form N-formyl-α,α-dimethyl-β-phenethylamine, which can then be hydrolyzed to the corresponding amine. orgsyn.org While this specific example leads to an amide/amine, it demonstrates the reaction of an alcohol with a cyanide source under acidic conditions. A more direct synthesis of hydroxyphenylacetonitriles has been demonstrated by reacting hydroxybenzyl alcohols with hydrogen cyanide or potassium cyanide in a solvent like dimethylsulfoxide (DMSO). google.com

Table 5: Cyanation of Alcohols

| Alcohol Substrate | Cyanide Source | Reagents/Conditions | Intermediate/Product |

| α,α-dimethyl-β-phenethyl alcohol | Sodium Cyanide | Glacial Acetic Acid, H₂SO₄ | N-formyl-α,α-dimethyl-β-phenethylamine |

| 3-methoxy-4-hydroxybenzyl alcohol | Hydrogen Cyanide | DMSO, 125°C | 3-methoxy-4-hydroxyphenylacetonitrile |

Synthesis from p-Toluene and Cyanogen chloride

The direct cyanation of an alkylbenzene like p-toluene to form a phenylacetonitrile derivative is challenging. The reaction of toluene with cyanogen chloride (CNCl) is not a standard method for producing phenylacetonitrile. Typically, the synthesis of phenylacetonitrile from toluene involves a two-step process: radical halogenation of the benzylic position to form benzyl (B1604629) chloride, followed by nucleophilic substitution with an alkali metal cyanide (e.g., NaCN or KCN).

The reaction of a benzyl halide with an alkali metal cyanide is a well-established method for preparing phenylacetonitriles. google.com To improve yields and reaction times, especially on an industrial scale, phase-transfer catalysts or specific solvent systems are often employed. google.com For example, reacting a benzyl halide with an aqueous solution of an alkali metal cyanide in the presence of a N,N-dialkyl cyclohexylamine as a catalyst can significantly enhance the reaction rate. google.com

Synthesis from 3,4,5-Trimethoxybenzoic Acid and Thionyl Chloride

The synthesis of a phenylacetonitrile from a benzoic acid derivative is a multi-step process that does not involve a direct reaction between the acid and thionyl chloride to form the nitrile. Instead, a common and effective synthetic route involves the reduction of the carboxylic acid to a benzyl alcohol, conversion of the alcohol to a benzyl halide, and finally, nucleophilic substitution with a cyanide salt.

A well-documented synthesis of 3,4,5-trimethoxyphenylacetonitrile (B1346109) follows this sequence as an intermediate step in the preparation of mescaline. designer-drug.commdma.chmaps.orgmdma.chmdma.ch

Esterification: 3,4,5-Trimethoxybenzoic acid is first converted to its methyl ester (Methyl 3,4,5-trimethoxybenzoate) using a methylating agent like methyl sulfate. designer-drug.commdma.chmaps.org

Reduction: The methyl ester is then reduced to 3,4,5-trimethoxybenzyl alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). designer-drug.commdma.chmaps.org

Halogenation: The benzyl alcohol is converted to 3,4,5-trimethoxybenzyl chloride. This can be achieved using thionyl chloride (SOCl₂). prepchem.com

Cyanation: Finally, the 3,4,5-trimethoxybenzyl chloride is reacted with an alkali metal cyanide, such as potassium cyanide (KCN), in a solvent mixture like aqueous methanol to yield 3,4,5-trimethoxyphenylacetonitrile. designer-drug.commaps.org

Table 6: Multi-step Synthesis from 3,4,5-Trimethoxybenzoic Acid

| Step | Starting Material | Reagents | Product |

| 1. Esterification | 3,4,5-Trimethoxybenzoic Acid | Methyl Sulfate, NaOH | Methyl 3,4,5-trimethoxybenzoate |

| 2. Reduction | Methyl 3,4,5-trimethoxybenzoate | Lithium Aluminum Hydride (LiAlH₄) | 3,4,5-Trimethoxybenzyl Alcohol |

| 3. Halogenation | 3,4,5-Trimethoxybenzyl Alcohol | Thionyl Chloride (SOCl₂) | 3,4,5-Trimethoxybenzyl Chloride |

| 4. Cyanation | 3,4,5-Trimethoxybenzyl Chloride | Potassium Cyanide (KCN) | 3,4,5-Trimethoxyphenylacetonitrile |

Advanced Synthetic Strategies

Advanced synthetic strategies for this compound and its derivatives focus on creating complex molecules with high efficiency and control. These methods include transformative reactions that build upon the basic structure of the molecule, introducing new rings and stereocenters, often with an eye towards environmentally friendly processes.

Reductive Cyclization Reactions

Reductive cyclization represents a powerful class of reactions for the synthesis of nitrogen-containing heterocycles from nitriles. In the context of this compound, this methodology could be employed to construct novel polycyclic frameworks. The reaction typically involves the reduction of the nitrile group and a subsequent intramolecular cyclization onto another functional group within the molecule.

For instance, if a suitable electrophilic site is introduced into the 2,3,4-trimethoxyphenyl ring or an adjacent part of the molecule, the nitrile can be reduced to a primary amine, which can then cyclize. A hypothetical reductive cyclization of an ortho-functionalized this compound derivative is presented below.

| Starting Material | Reagents | Product | Potential Application |

| 2-(2-formyl-3,4,5-trimethoxyphenyl)acetonitrile | 1. H₂, Raney Ni | 2. NaBH(OAc)₃ | |

| 2-(2-acetyl-3,4,5-trimethoxyphenyl)acetonitrile | 1. LiAlH₄ | 2. H⁺ |

This table is illustrative of potential reductive cyclization reactions and does not represent experimentally verified results for these specific compounds.

Stereoselective Synthesis of Derivatives

The development of stereoselective methods for the synthesis of this compound derivatives is crucial for accessing chiral molecules with specific biological activities. Stereoselectivity can be introduced at the carbon atom alpha to the nitrile group, which can be deprotonated to form a nucleophile. This nucleophile can then react with various electrophiles in the presence of a chiral catalyst or auxiliary.

Enantioselective alkylation, for example, would involve the deprotonation of this compound with a strong base, followed by the addition of an alkyl halide in the presence of a chiral phase-transfer catalyst. This would result in the formation of a new carbon-carbon bond with a defined stereochemistry.

| Reaction Type | Electrophile | Chiral Catalyst/Auxiliary | Potential Product |

| Enantioselective Alkylation | Benzyl bromide | Chiral Phase-Transfer Catalyst | (R)- or (S)-2-(2,3,4-trimethoxyphenyl)-3-phenylpropanenitrile |

| Diastereoselective Aldol Reaction | Benzaldehyde | Chiral Lewis Acid | (2R,3S)- or (2S,3R)-3-hydroxy-2-(2,3,4-trimethoxyphenyl)-3-phenylpropanenitrile |

This table provides examples of potential stereoselective reactions and does not represent experimentally verified outcomes for these specific transformations.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. unibo.itnih.gov In the synthesis of this compound and its derivatives, these principles can be applied by using environmentally benign solvents, developing catalytic reactions, and minimizing waste. soton.ac.ukdbu.de

One of the key starting materials for the synthesis of this compound is 2,3,4-trimethoxybenzaldehyde. The synthesis of this aldehyde can be made greener by using a mild and efficient oxidizing agent to convert 2,3,4-trimethoxybenzyl alcohol. The subsequent conversion of the aldehyde to the nitrile can be achieved through various methods, with some being more environmentally friendly than others. For example, the use of a one-pot reaction that converts the aldehyde directly to the nitrile can reduce the number of steps and the amount of waste generated.

A comparison of different synthetic routes to this compound from 2,3,4-trimethoxybenzaldehyde is presented below, with a focus on green chemistry metrics.

| Route | Reagents | Solvent | Green Chemistry Considerations |

| Route A: Two-Step | 1. NaBH₄ | 2. PBr₃ | |

| Route B: One-Pot Aldoxime Dehydration | 1. NH₂OH·HCl | 2. Ac₂O | |

| Route C: Catalytic Conversion | KCN, catalyst | Green Solvent (e.g., ionic liquid) | Catalytic methods can reduce the amount of reagents needed. The use of a green solvent improves the environmental profile. |

This table compares potential synthetic routes based on established chemical reactions and green chemistry principles.

Nucleophilic Addition Reactions

While specific studies on the nucleophilic addition reactions of this compound are not extensively documented, its reactivity can be inferred from the general behavior of arylacetonitriles. The nitrile group (C≡N) is characterized by a polarized triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. Current time information in Bangalore, IN.organic-chemistry.org This initial addition leads to the formation of an intermediate imine anion, which can then be protonated or undergo further reactions. researchgate.netutsa.edu

Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile carbon to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgnih.gov For instance, the reaction of a generic arylacetonitrile with a Grignard reagent (R'MgX) would proceed as follows:

General Reaction Scheme for Nucleophilic Addition of a Grignard Reagent:

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

| Ar-CH₂-C≡N | R'MgX | Ar-CH₂-C(R')=N⁻MgX⁺ | Ar-CH₂-C(O)-R' |

| Arylacetonitrile | Grignard Reagent | Imine Salt | Ketone |

Another significant nucleophilic addition is the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine through successive hydride additions. libretexts.orgresearchgate.net

It is important to note that the electron-donating nature of the three methoxy (B1213986) groups on the phenyl ring of this compound would likely modulate the electrophilicity of the nitrile carbon. These groups increase the electron density on the aromatic ring, which could slightly decrease the reactivity of the nitrile group towards nucleophiles compared to unsubstituted phenylacetonitrile. However, the fundamental reaction pathways are expected to remain the same.

Reactions Involving Carbene Intermediates

The generation and reactivity of carbenes from arylacetonitriles provide a pathway to complex molecular architectures. While no specific studies on carbene formation from this compound were found, the behavior of related phenylcyanocarbenes offers insight into its potential reactivity. researchgate.netresearchgate.net

Phenylcyanocarbene, which could theoretically be generated from an appropriate precursor of this compound, is a reactive intermediate. These carbenes can undergo various reactions, including insertions into C-H bonds and cycloadditions. researchgate.net The presence of the electron-donating trimethoxy-substituted phenyl group would likely influence the stability and reactivity of the resulting carbene.

Phenylcyanocarbenes can participate in cycloaddition reactions with various substrates, such as alkenes and alkynes, to form cyclopropane and cyclopropene derivatives, respectively. researchgate.net For instance, the cycloaddition of a phenylcyanocarbene to an alkene would proceed as follows:

General Scheme for Phenylcyanocarbene Cycloaddition:

| Carbene Precursor | Alkene | Intermediate | Product |

| Ar-C(CN)N₂ | R₂C=CR₂ | Phenylcyanocarbene | Substituted Cyclopropane |

These cycloaddition reactions can be highly stereospecific. Following the initial cycloaddition, the resulting cycloadducts can sometimes undergo ring-opening reactions, leading to the formation of more complex structures. nih.gov The specific reaction pathway and product distribution would be influenced by the nature of the substituents on both the carbene and the reacting partner.

Condensation Reactions with Aromatic Aldehydes

A documented reaction involving this compound is the Hoesch reaction, a type of condensation reaction, with 6-hydroxy-2,3-dihydrobenzo[b]furan. This reaction leads to the formation of 6-hydroxy-5-(2,3,4-trimethoxyphenylacetyl)-2,3-dihydrobenzo[b]furan.

More generally, arylacetonitriles can undergo Knoevenagel condensation with aromatic aldehydes in the presence of a basic catalyst. This reaction involves the deprotonation of the α-carbon of the nitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields a substituted alkene. The electron-donating or withdrawing nature of the substituents on the aromatic aldehyde can influence the reaction yield.

Knoevenagel Condensation of an Arylacetonitrile with an Aromatic Aldehyde:

| Arylacetonitrile | Aromatic Aldehyde | Catalyst | Product |

| Ar-CH₂-CN | Ar'-CHO | Base | Ar-C(CN)=CH-Ar' |

This type of condensation is a powerful tool for carbon-carbon bond formation.

Derivatization and Functionalization Strategies

The functional groups of this compound allow for a variety of derivatization and functionalization strategies to create more complex molecules.

A key derivatization of arylacetonitriles is their conversion to β-ketonitriles. This is typically achieved through the acylation of the nitrile anion with an ester in the presence of a strong base, such as potassium tert-butoxide. libretexts.orgresearchgate.net The reaction proceeds via the formation of a nitrile-stabilized carbanion, which then attacks the carbonyl group of the ester.

General Synthesis of β-Ketonitriles from Arylacetonitriles and Esters:

| Arylacetonitrile | Ester | Base | Product |

| Ar-CH₂-CN | R-COOR' | Strong Base (e.g., KOt-Bu) | Ar-CH(CN)-C(O)-R |

The resulting β-ketonitriles are versatile intermediates for the synthesis of various heterocyclic compounds and other functionalized molecules. The reaction conditions, such as the choice of base and solvent, can be optimized to improve yields. libretexts.org For instance, microwave-assisted synthesis has been shown to be an effective method for the preparation of β-ketonitriles. libretexts.org

Reactivity and Reaction Mechanisms

Chemical Elaboration of Pyrazole (B372694) Headgroups

The synthesis of pyrazole derivatives from non-pyrazole precursors is a cornerstone of heterocyclic chemistry, providing access to a wide array of functionalized pyrazole cores. Arylacetonitriles, such as 2,3,4-trimethoxyphenylacetonitrile, serve as versatile starting materials for the construction of various heterocyclic systems, including pyrazoles. The reactivity of the active methylene (B1212753) group (the CH₂ group adjacent to both the nitrile and the aryl ring) is central to these transformations.

A common and effective strategy for elaborating a pyrazole headgroup from an arylacetonitrile involves a two-step reaction sequence: a base-mediated condensation to create a 1,3-dicarbonyl equivalent, followed by cyclization with a hydrazine (B178648) derivative. This approach leverages the acidity of the α-protons of the nitrile to build the necessary carbon skeleton for pyrazole formation.

A representative pathway for the conversion of this compound into a substituted pyrazole is initiated by a Claisen condensation reaction. In this step, the nitrile is treated with an ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide or sodium hydride. The base deprotonates the α-carbon of the this compound, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ester. Subsequent loss of the ethoxide leaving group yields a β-ketonitrile intermediate, specifically 3-oxo-2-(2,3,4-trimethoxyphenyl)butanenitrile.

The resulting β-ketonitrile possesses the requisite 1,3-dielectrophilic character for pyrazole synthesis. The next step is the cyclocondensation reaction with hydrazine (H₂NNH₂). The reaction typically proceeds by the initial attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons (in this case, the ketone). This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon. A subsequent tautomerization and dehydration cascade leads to the formation of the aromatic pyrazole ring. This final product is a 5-amino-4-(2,3,4-trimethoxyphenyl)-3-methyl-1H-pyrazole. The reaction of β-ketonitriles with hydrazines is a well-established and reliable method for the synthesis of 5-aminopyrazoles. mdpi.com

Step 1: Claisen Condensation this compound + Ethyl Acetate → 3-Oxo-2-(2,3,4-trimethoxyphenyl)butanenitrile

Step 2: Pyrazole Formation 3-Oxo-2-(2,3,4-trimethoxyphenyl)butanenitrile + Hydrazine → 5-Amino-4-(2,3,4-trimethoxyphenyl)-3-methyl-1H-pyrazole

This synthetic route highlights the utility of this compound as a precursor for highly substituted pyrazole derivatives, which are valuable scaffolds in medicinal and materials chemistry.

Table 1: Hypothetical Reaction for Pyrazole Synthesis from this compound

| Reactant | Reagent(s) | Intermediate Product | Reagent(s) | Final Product |

| This compound | 1. Sodium Ethoxide 2. Ethyl Acetate | 3-Oxo-2-(2,3,4-trimethoxyphenyl)butanenitrile | Hydrazine | 5-Amino-4-(2,3,4-trimethoxyphenyl)-3-methyl-1H-pyrazole |

Applications in Organic Synthesis

Precursor in Pharmaceutical Synthesis

The trimethoxyphenyl moiety is a significant pharmacophore found in numerous biologically active compounds. While the 3,4,5-trimethoxyphenyl isomer is more commonly cited in drug synthesis, the 2,3,4-trimethoxy arrangement also serves as a precursor for various pharmaceutical agents.

The trimethoxyphenyl structural motif is a key component in a class of anticancer agents known as tubulin polymerization inhibitors. nih.gov These drugs interfere with the formation of microtubules, which are essential for cell division, thereby halting the proliferation of cancer cells. nih.gov Natural products like Combretastatin (B1194345) A-4, which contain a trimethoxyphenyl ring, are potent tubulin inhibitors and serve as lead compounds for the design of new anticancer drugs. nih.gov Research has focused on synthesizing derivatives containing the trimethoxyphenyl group to enhance anticancer activity. nih.gov While the 3,4,5-trimethoxyphenyl fragment is prevalent in many of these synthesized derivatives, the broader class of trimethoxyphenyl compounds is of significant interest in the development of novel tubulin inhibitors. nih.gov

The synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs) has explored the incorporation of methoxy-substituted phenyl groups to enhance activity and reduce side effects. mdpi.comnih.govnih.gov For example, derivatives of existing NSAIDs have been synthesized by linking them to molecules containing a trimethoxybenzyl moiety, which can lead to more potent anti-inflammatory agents. mdpi.com The rationale is that the trimethoxyphenyl group can influence the compound's interaction with key inflammatory enzymes like cyclooxygenase (COX). mdpi.com Although specific examples detailing the use of 2,3,4-Trimethoxyphenylacetonitrile as a direct starting material are not prominent, the functional group is relevant to the design strategy of new anti-inflammatory compounds.

Antipsychotic drugs are used to manage symptoms of psychosis in disorders such as schizophrenia. nih.gov The synthesis of these complex molecules often involves multi-step processes starting from various chemical intermediates. researchgate.netdntb.gov.ua The development of atypical antipsychotics, such as clozapine and its analogues, has been a major focus of pharmaceutical research. nih.gov While numerous synthetic pathways exist for various antipsychotic agents, there is no widely documented evidence of this compound being used as a key intermediate in the synthesis of currently approved antipsychotic drugs. nih.govresearchgate.netdntb.gov.ua

This compound is a direct precursor to the compound Isomescaline, a structural isomer of the well-known psychedelic, mescaline. studfile.netwikipedia.orgchemeurope.com Mescaline, or 3,4,5-trimethoxyphenethylamine, can be synthesized from its corresponding nitrile precursor, 3,4,5-Trimethoxyphenylacetonitrile (B1346109), through the chemical reduction of the nitrile group to an amine. mdma.chdesigner-drug.commdma.ch

Following the same chemical logic, Isomescaline (2,3,4-trimethoxyphenethylamine) is synthesized from this compound. wikipedia.orgchemeurope.com This reaction typically involves a reducing agent, such as lithium aluminum hydride, to convert the cyano group (-C≡N) into a primary amine group (-CH₂-NH₂), yielding the phenethylamine (B48288) structure of Isomescaline. mdma.ch Although structurally similar to mescaline, Isomescaline has been reported to produce no psychedelic effects in humans at doses up to 400 mg. wikipedia.orgchemeurope.com

| Precursor Compound | Target Compound | Chemical Transformation |

|---|---|---|

| 3,4,5-Trimethoxyphenylacetonitrile | Mescaline | Nitrile Reduction |

| This compound | Isomescaline | Nitrile Reduction |

Intermediate in Agrochemical Synthesis

Agrochemical intermediates are chemical compounds that act as building blocks for the synthesis of active ingredients in products like herbicides, insecticides, and fungicides. reachemchemicals.comgugupharm.com The development of new agrochemicals often involves creating novel molecular structures to improve efficacy and environmental safety. reachemchemicals.com Phenylacetonitrile (B145931) derivatives, in general, are utilized in the agrochemical sector. For instance, related compounds such as 2,3,4-Trifluorobenzonitrile are used as building blocks for creating more potent and environmentally friendlier pesticides and herbicides. nbinno.com However, specific, documented applications of this compound as an intermediate in the large-scale production of commercial agrochemicals are not widely reported in the available literature. reachemchemicals.comsphericalinsights.comvandemark.com

Production of Fine Chemicals

Fine chemicals are pure, single chemical substances produced in limited quantities through complex, multi-step processes. wbcil.commxdprocess.com They are distinct from bulk commodity chemicals, which are produced in large volumes. Fine chemicals serve as building blocks for specialty chemicals, most notably active pharmaceutical ingredients (APIs) and agrochemical active ingredients. wbcil.commxdprocess.comqualitas1998.net

This compound fits the classification of a fine chemical due to its complex structure and its role as a starting material or intermediate in the synthesis of other high-value molecules. chemeurope.comgoogle.com Its production involves controlled chemical synthesis to achieve high purity, which is essential for its subsequent applications in research and development for pharmaceuticals and other specialty fields. mxdprocess.com

| Characteristic | Description |

|---|---|

| Classification | Fine Chemical Intermediate |

| Key Features | High purity, complex molecular structure, produced in limited quantities. |

| Primary Role | Building block for synthesizing active pharmaceutical ingredients (APIs) and other specialty chemicals. |

Natural Product Synthesis and Analogues

The phenylacetonitrile framework is a versatile and valuable building block in the field of organic synthesis, frequently employed in the construction of complex molecular architectures, including natural products and their analogues. While specific, widely-cited examples of this compound in the total synthesis of natural products are not as extensively documented as its isomers, its chemical structure makes it a promising precursor for the synthesis of novel analogues of bioactive compounds.

The true potential of this compound lies in its utility as a starting material for creating structurally diverse molecules that mimic or modify natural product scaffolds. The cyanomethyl group (-CH₂CN) is a key functional handle that can be readily transformed into other chemical moieties. For instance, it can be hydrolyzed to a phenylacetic acid, reduced to a phenethylamine, or used in alkylation reactions to form new carbon-carbon bonds. This chemical reactivity allows synthetic chemists to introduce the 2,3,4-trimethoxybenzyl group into larger, more complex structures.

A significant area where this compound could be applied is in the synthesis of analogues of benzylisoquinoline alkaloids. A prominent example of this class is papaverine, a natural product found in the opium poppy, which is synthesized using 3,4-dimethoxyphenylacetonitrile as a key intermediate sci-hub.seunigoa.ac.inunodc.orgchemicalbook.com. By substituting this compound in similar synthetic routes, chemists can create novel papaverine analogues with a different oxygenation pattern on the benzyl (B1604629) ring. These new analogues are valuable for structure-activity relationship (SAR) studies, which explore how changes in a molecule's structure affect its biological activity, potentially leading to the discovery of compounds with improved therapeutic properties.

The synthesis of papaverine typically involves the condensation of a substituted phenylacetonitrile with a phenethylamine derivative, followed by cyclization to form the characteristic isoquinoline core chemicalbook.com. The use of this compound in such a sequence would yield a new family of benzylisoquinoline alkaloids, enabling detailed investigation into how the specific positioning of the methoxy (B1213986) groups influences the molecule's interaction with biological targets.

Synthesis of Cosmetic and Fragrance Components

In the cosmetic and fragrance industry, the development of novel aromatic compounds with unique and desirable scent profiles is a primary objective. While this compound is not widely listed as a common commercial fragrance ingredient, its chemical nature as a substituted aromatic nitrile suggests potential applications as either a fragrance component itself or as an intermediate in the synthesis of other aroma chemicals nih.govnih.gov.

Furthermore, the reactivity of the nitrile functional group allows for its conversion into other classes of compounds that are common in perfumery.

Hydrolysis: The nitrile can be hydrolyzed to form the corresponding 2,3,4-trimethoxyphenylacetic acid or its esters. Phenylacetic esters are a well-known class of fragrance ingredients, often possessing honey-like or floral scents.

Reduction: Reduction of the nitrile group yields 2-(2,3,4-trimethoxyphenyl)ethanamine. Amines and their derivatives are used to create a variety of fragrance and cosmetic ingredients, including Schiff bases formed by reacting the amine with an aldehyde, which can result in powerful and long-lasting floral or green notes.

The synthesis of fragrance molecules often involves multi-step processes where a key structural motif, such as the 2,3,4-trimethoxyphenyl group, is incorporated into a final molecule with the desired olfactory and physicochemical properties (e.g., volatility, stability) nih.gov. Therefore, while not a prominent end-product, this compound represents a potential starting material for the synthesis of new, captive aroma chemicals for use in fine fragrances and consumer products.

Chemical Compound Data

Below are the properties of this compound.

| Property | Value |

|---|---|

| IUPAC Name | (2,3,4-trimethoxyphenyl)acetonitrile |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| CAS Number | 68913-85-9 |

Biological Activities and Pharmacological Relevance of 2,3,4 Trimethoxyphenylacetonitrile Derivatives

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of various diseases, including cancer and cardiovascular diseases. researchgate.net Derivatives of 2,3,4-trimethoxyphenylacetonitrile have been investigated for their antioxidant potential. For instance, studies on 2-methoxyphenol derivatives have demonstrated their capacity to scavenge free radicals, as evaluated by assays such as DPPH (2,2-diphenyl-1-picryl-hydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (oxygen radical absorbance capacity). researchgate.net Similarly, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown significant antioxidant activity, with some compounds exhibiting higher radical scavenging capacity than the well-known antioxidant ascorbic acid. nih.gov The presence of methoxy (B1213986) groups on the phenyl ring is believed to contribute to the antioxidant properties of these compounds. researchgate.netnih.gov

Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in the development of numerous diseases. nih.gov Derivatives of this compound have been explored for their anti-inflammatory effects. For example, 1,2,4-trimethoxybenzene (B152335), a related compound, has been identified as a selective inhibitor of the NLRP3 inflammasome, a key player in inflammation-associated diseases. nih.gov This compound was shown to suppress the activation of caspase-1 and the secretion of interleukin-1β, key inflammatory mediators. nih.gov Furthermore, in vivo studies demonstrated that 1,2,4-trimethoxybenzene can ameliorate experimental autoimmune encephalomyelitis by inhibiting NLRP3 inflammasome activation. nih.gov Other studies on various heterocyclic derivatives have also reported promising anti-inflammatory activities, suggesting the potential of this chemical scaffold in developing new anti-inflammatory drugs. nih.govnih.gov

Antiproliferative and Cytotoxic Activities

The antiproliferative and cytotoxic activities of this compound derivatives have been a major focus of research, particularly in the context of cancer therapy. These compounds have been shown to inhibit the growth of various cancer cell lines through different mechanisms of action.

Inhibition of Tubulin Polymerization

One of the key mechanisms by which these derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.gov Microtubules, which are dynamic polymers of tubulin, play a crucial role in cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov Several derivatives, such as cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, have been designed as tubulin polymerization inhibitors. nih.gov These compounds have been shown to effectively inhibit tubulin polymerization in a concentration-dependent manner, similar to the action of known tubulin inhibitors like combretastatin (B1194345) A-4 (CA-4). nih.gov The binding of these derivatives to the colchicine (B1669291) binding site on tubulin disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. nih.govnih.gov

Activity Against Specific Cancer Cell Lines

Derivatives of this compound have demonstrated activity against a range of cancer cell lines, as detailed in the table below.

| Cell Line | Cancer Type | Derivative Type | Observed Effect | Reference(s) |

| SNB-75 | CNS Cancer | 7-chloro-3-{[(4-chlorophenyl) methylidene] amino}-2-phenylquinazolin-4(3H)-one | Remarkable anticancer activity with a GI50 value of -5.59M. | researchgate.net |

| UO-31 | Renal Cancer | Heterocyclic derivatives | Compounds showed cell inhibition ranging from 21%-59%. | researchgate.net |

| CAKI-1 | Renal Cancer | Indenoquinolone derivatives | Some derivatives exhibited interesting activities on the tested cancer cell lines. | researchgate.net |

| CEM | Leukemia | (Phenylamino)pyrimidine-1,2,3-triazole derivatives | Three compounds showed promising results with IC50 values between 1.0 and 7.3 μM. | nih.gov |

For instance, a quinazoline (B50416) derivative, 7-chloro-3-{[(4-chlorophenyl) methylidene] amino}-2-phenylquinazolin-4(3H)-one, showed significant activity against the CNS cancer cell line SNB-75. researchgate.net In the case of renal cancer, various heterocyclic derivatives have been tested against cell lines like UO-31 and CAKI-1, with some showing notable inhibitory effects. researchgate.netresearchgate.netmdpi.commdpi.com Furthermore, (phenylamino)pyrimidine-1,2,3-triazole derivatives have emerged as promising agents against chronic myeloid leukemia, with several compounds exhibiting potent inhibitory activities against the K562 cell line, which expresses the BCR-Abl-1 tyrosine kinase. nih.gov

Impact on Multidrug Resistant (MDR) Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). nih.govnih.gov Derivatives of this compound have shown promise in overcoming MDR. For example, certain 1,2,4-triazole (B32235) derivatives have exhibited potent cytotoxicity against MDR cancer cell lines. nih.gov These compounds, designed to mimic the cis-configuration of combretastatin A-4, are effective tubulin polymerization inhibitors and can evade the resistance mechanisms that affect other anticancer drugs. nih.gov The ability of these derivatives to maintain their cytotoxic efficacy in MDR cells highlights their potential for treating resistant tumors. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural features required for their antioxidant, anti-inflammatory, and anticancer activities.

For instance, in the case of chalcone (B49325) derivatives, the presence of electron-donating groups at specific positions on the aromatic rings was found to enhance anti-inflammatory and antioxidant activities. nih.gov In the development of tubulin polymerization inhibitors, the trimethoxyphenyl moiety is a key pharmacophore, and modifications to the other aromatic ring and the linker between them have been shown to significantly influence activity. For example, the introduction of an N-methyl-5-indolyl moiety to a 1,2,4-triazole core resulted in optimal bioactivity. nih.gov

SAR studies on pyrazolopyridinyl pyrimidine (B1678525) derivatives revealed that specific substitutions on the pyrimidine ring could enhance their activity as sGC stimulators. nih.gov Similarly, for benzimidazole (B57391) derivatives, the nature of the substituent at the R1 and R2 positions was found to be critical for their inhibitory activity on VEGF levels. nih.gov These studies provide a rational basis for the design and synthesis of new, more potent derivatives of this compound with improved pharmacological profiles.

| Compound Class | Key Structural Features for Activity | Reference(s) |

| Chalcones | Electron-donating groups on aromatic rings enhance anti-inflammatory and antioxidant activity. | nih.gov |

| 1,2,4-Triazoles | N-methyl-5-indolyl moiety on the triazole core confers optimal tubulin polymerization inhibitory activity. | nih.gov |

| Pyrazolopyridinyl Pyrimidines | Substitutions on the pyrimidine ring influence sGC stimulatory activity. | nih.gov |

| Benzimidazoles | Substituents at R1 and R2 positions are critical for VEGF inhibition. | nih.gov |

Importance of Trimethoxyphenyl Moiety

The trimethoxyphenyl (TMP) moiety is a critical pharmacophore found in numerous biologically active compounds, most notably in colchicine and combretastatin A-4 (CA-4). acs.orgresearchgate.net This structural motif plays a pivotal role in the interaction of these molecules with tubulin, a key protein involved in microtubule formation and cell division. acs.orgresearchgate.net The three methoxy groups of the TMP moiety are essential for high-affinity binding to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization. acs.orgresearchgate.net This disruption of the microtubule network ultimately results in cell cycle arrest at the G2/M phase and induces apoptosis (programmed cell death) in cancer cells. nih.govnih.gov

The following table summarizes the cytotoxic activity of some trimethoxyphenyl-based analogues:

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Compound 9 | HepG2 | 1.38 | nih.gov |

| Compound 10 | HepG2 | 2.52 | nih.gov |

| Compound 11 | HepG2 | 3.21 | nih.gov |

| Compound 4d | MGC-803 | 0.45 | nih.gov |

Influence of Olefinic Bond Configuration (cis/trans/E/Z isomers)

In derivatives of this compound that feature an olefinic (double) bond, the spatial arrangement of the substituents around this bond, known as E/Z or cis/trans isomerism, has a profound impact on their biological activity. nih.gov This is particularly evident in combretastatin A-4 (CA-4) and its analogues, where the cis (Z) configuration of the stilbene (B7821643) bridge connecting the two aromatic rings is crucial for its potent tubulin-inhibiting and cytotoxic effects. nih.govbeilstein-journals.org The cis geometry allows the molecule to adopt a specific conformation that fits optimally into the colchicine-binding site of tubulin. nih.gov

The less active trans (E) isomer does not bind as effectively, leading to a significant reduction in antiproliferative activity. nih.gov However, the cis isomer of CA-4 is prone to isomerization to the more stable but less active trans isomer, which limits its therapeutic potential. nih.gov To overcome this instability, researchers have focused on designing analogues where the double bond is constrained or replaced with other linkers to maintain the desired cis-like conformation. nih.gov

Studies on cyclobutane-containing analogues of CA-4 have shown that cis isomers exhibit a greater ability to form stable hydrogen bonds with the T5 loop of tubulin compared to their trans counterparts, which only engage in short-lived interactions. nih.gov This difference in binding stability likely accounts for the observed differences in cytotoxicity between the isomers. nih.gov

Role of Heterocyclic Moieties (e.g., Indole (B1671886), Benzothiophene (B83047), Quinoline (B57606), Quinazoline, Pyrazole)

The incorporation of heterocyclic moieties into the structure of this compound derivatives is a common strategy to enhance their pharmacological properties. openmedicinalchemistryjournal.com Heterocyclic rings are prevalent in many natural and synthetic bioactive compounds and can significantly influence a molecule's biological activity, physicochemical properties, and target selectivity. openmedicinalchemistryjournal.comijper.org

Indole: The indole nucleus is a prominent scaffold in anticancer drug discovery. nih.govmdpi.comnih.gov Linking the trimethoxyphenyl moiety to an indole ring has been a successful approach to create stable and highly potent combretastatin analogues. nih.gov These indole-containing compounds often exhibit strong antiproliferative activity by inhibiting tubulin polymerization and inducing cell cycle arrest and apoptosis. nih.govnih.gov The position and nature of substituents on the indole ring can further modulate the cytotoxic effects. mdpi.com

Benzothiophene: Similar to indole, the benzothiophene ring serves as a bioisostere and has been incorporated into various pharmacologically active molecules. Its presence can enhance the lipophilicity and, in some cases, the biological activity of the parent compound.

Quinoline and Quinazoline: Quinoline and quinazoline derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.govnih.govnih.govbiointerfaceresearch.comnih.gov When combined with the trimethoxyphenyl moiety, these heterocyclic systems can lead to compounds with potent antibacterial activity against various pathogenic strains, including multidrug-resistant bacteria. nih.govnih.gov Some quinazoline derivatives have also been investigated as immune checkpoint inhibitors, highlighting their potential in cancer immunotherapy. nih.gov

Pyrazole (B372694): Pyrazole-containing compounds have been synthesized and evaluated for their antioxidant and other biological activities. ekb.eg The incorporation of a pyrazole ring can introduce additional hydrogen bonding sites and alter the electronic properties of the molecule, potentially leading to novel pharmacological profiles.

The following table provides examples of heterocyclic derivatives and their observed biological activities:

| Heterocyclic Moiety | Biological Activity | Reference |

| Indole | Anticancer, Tubulin Inhibition | nih.govnih.gov |

| Quinoline | Antibacterial | nih.govnih.govbiointerfaceresearch.com |

| Quinazoline | Antibacterial, Antifungal, Anticancer | nih.govnih.gov |

| Pyrazole | Antioxidant | ekb.eg |

Effect of Substituent Electronic Properties on Cytotoxicity

The electronic properties of substituents on the this compound framework can significantly influence the cytotoxicity of the resulting derivatives. The addition of electron-donating or electron-withdrawing groups can alter the molecule's electron distribution, polarity, and ability to interact with biological targets.

For instance, in a series of trimethoxyphenyl-derived chalcone-imidazolium salts, the nature of the substituents on the chalcone moiety was found to affect their cytotoxic activity against various human tumor cell lines. acs.org While a clear structure-activity relationship based solely on electronic properties is not always straightforward, certain trends have been observed.

In some classes of compounds, the presence of electron-donating groups, such as methoxy or hydroxyl groups, can enhance biological activity. nih.gov This may be due to increased hydrogen bonding potential or favorable electronic interactions with the target protein. Conversely, in other cases, electron-withdrawing groups like halogens or nitro groups may lead to improved potency.

Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analyses, are often employed to better understand the correlation between the electronic properties of substituents and the observed biological activity. These models can help in the rational design of new derivatives with enhanced cytotoxic profiles.

Antimicrobial Properties

Derivatives of this compound have also been investigated for their antimicrobial properties. The combination of the trimethoxyphenyl scaffold with various heterocyclic systems has yielded compounds with notable activity against a range of bacterial and fungal pathogens. nih.govresearchgate.netnih.gov

For example, novel quinoline derivatives carrying a 1,2,4-triazole moiety have been synthesized and shown to exhibit significant in vitro antibacterial and antifungal activities. researchgate.net Similarly, quinoline-2-one derivatives have demonstrated promising antibacterial action against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The mechanism of antimicrobial action can vary depending on the specific structure of the derivative. Some compounds may disrupt the bacterial cell membrane integrity, while others may inhibit essential enzymes like DNA gyrase. nih.gov The presence of specific functional groups, such as the 1,2,4-triazole ring, has been associated with good antimicrobial efficacy. nih.gov

The following table summarizes the antimicrobial activity of some heterocyclic derivatives:

| Compound Class | Target Organisms | Activity | Reference |

| Quinoline-1,2,4-triazole derivatives | Bacteria and Fungi | Good antimicrobial activity | researchgate.net |

| Quinoline-2-one derivatives | Gram-positive bacteria (including MRSA) | Significant antibacterial action | nih.gov |

| 1,2,4-Triazole thioether-quinazoline derivatives | Phytopathogenic bacteria and fungi | Notable inhibition | nih.gov |

| Trimethylantimony(V) biscyanoximates | Bacteria and Fungi | Active against various strains | nih.gov |

Computational Chemistry and Modeling Studies

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. walisongo.ac.id The primary goal of molecular docking is to determine the conformation and affinity of the ligand within the binding site of the macromolecule. walisongo.ac.id This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their potential biological activity. researchgate.net

The process involves preparing the 3D structures of both the ligand (e.g., 2,3,4-Trimethoxyphenylacetonitrile) and the target protein. The protein structure is often obtained from crystallographic databases like the Protein Data Bank (PDB). researchgate.net Docking algorithms then explore various possible binding poses of the ligand in the receptor's active site, calculating a scoring function for each pose to estimate the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction. walisongo.ac.id

For this compound, molecular docking could be employed to investigate its potential interactions with various biological targets. For instance, if a related compound has shown activity against a specific enzyme, docking studies could predict whether this compound binds to the same target and how its substitution pattern affects binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between the methoxy (B1213986) and nitrile groups of the ligand and the amino acid residues of the target protein can be visualized and analyzed.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -8.2 | LEU25, VAL33, ALA46 |

| Hydrogen Bonds | 1 | GLN85 (with Nitrile) |

| Hydrophobic Interactions | 5 | ILE23, PHE87, TRP150 |

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals based solely on their molecular structure. springernature.com These models establish a correlation between calculated molecular descriptors and an experimentally determined property. QSPR is widely used to predict properties like boiling point, solubility, and chromatographic retention times, saving time and resources compared to experimental measurements. springernature.commdpi.com

The development of a QSPR model involves several steps:

Data Collection : A dataset of compounds with known experimental property values is compiled.

Descriptor Calculation : A large number of molecular descriptors (e.g., topological, electronic, geometric) are calculated for each compound in the dataset.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation relating the descriptors to the property. ijera.com

Validation : The model's predictive power is rigorously tested using internal and external validation techniques.

A QSPR study for this compound could be developed to predict a property like its octanol-water partition coefficient (logP), a key parameter for estimating a molecule's hydrophobicity. nih.gov By building a model with a series of related phenylacetonitrile (B145931) derivatives, the model could accurately predict the logP of this compound and other unsynthesized analogues.

Table 2: Example QSPR Model for Predicting logP

Equation: logP = 0.5 * (Molecular Weight) - 0.2 * (Polar Surface Area) + 1.5 * (Number of Aromatic Rings) + c

| Compound | Molecular Weight | Polar Surface Area (Ų) | Number of Aromatic Rings | Predicted logP |

| Phenylacetonitrile | 117.15 | 23.79 | 1 | 1.56 |

| 4-Methoxyphenylacetonitrile | 147.18 | 32.99 | 1 | 1.89 |

| This compound | 207.23 | 51.45 | 1 | 2.35 |

Note: This is a simplified, illustrative model.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are closely related to QSPR but focus on correlating chemical structure with biological activity. wikipedia.orgnih.gov QSAR is a cornerstone of modern drug discovery and toxicology, used to predict the therapeutic or toxic effects of chemicals. nih.gov By understanding how structural features influence a compound's activity, researchers can design new molecules with enhanced efficacy and reduced side effects.

Like QSPR, QSAR modeling involves relating molecular descriptors to a measured biological response, such as the concentration of a substance required to inhibit an enzyme by 50% (IC50). wikipedia.org The resulting mathematical model can then be used to predict the activity of new, untested compounds. nih.gov QSAR models can be 2D, using descriptors calculated from the 2D representation of a molecule, or 3D, which considers the three-dimensional conformation of the molecules. nih.gov

A QSAR study could be applied to a series of substituted phenylacetonitriles to explore their potential as, for example, enzyme inhibitors. By building a model based on the activities of known compounds, the QSAR equation could predict the inhibitory activity of this compound. This would help prioritize it for synthesis and biological testing.

Table 3: Hypothetical QSAR Data for a Series of Phenylacetonitrile Derivatives

| Compound | logP | Molar Refractivity | Electronic Energy (Hartree) | Predicted Biological Activity (log 1/C) |

| Derivative A | 1.8 | 45.2 | -478.1 | 4.5 |

| Derivative B | 2.1 | 50.5 | -510.3 | 5.2 |

| This compound | 2.35 | 58.7 | -695.5 | 5.8 (Predicted) |

Molecular Dynamics Simulations for Intermolecular Forces

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. researchgate.net This method is invaluable for understanding how molecules interact with each other and with their environment, such as a solvent. mdpi.com

In the context of this compound, MD simulations could be used to study its behavior in an aqueous solution. The simulation would track the interactions between the solute molecule and surrounding water molecules, providing insights into hydration patterns and the strength of intermolecular forces like hydrogen bonds and van der Waals forces. Such simulations can also be used to explore the dynamics of the molecule itself, such as the rotation of its methoxy groups. researchgate.net These studies are crucial for understanding solubility and how the molecule behaves in a biological environment.

Table 4: Illustrative Intermolecular Interaction Energies from an MD Simulation of this compound in Water

| Interaction Type | Average Energy (kJ/mol) | Key Functional Group Involved |

| Solute-Water Hydrogen Bonds | -15.5 | Nitrile (N atom) |

| Solute-Water van der Waals | -25.8 | Phenyl Ring, Methoxy Groups |

| Water-Water Interactions | -41.2 | N/A |

Hansen Solubility Parameters Analysis

Hansen Solubility Parameters (HSPs) provide a method for predicting the solubility of one material in another. The method is based on the principle that "like dissolves like." wikipedia.org Each molecule is characterized by three parameters:

δd : The energy from dispersion forces.

δp : The energy from dipolar intermolecular forces.

δh : The energy from hydrogen bonds. wikipedia.org

These three parameters can be viewed as coordinates in a three-dimensional "Hansen space." The closer two molecules are in this space, the more likely they are to be soluble in one another. wikipedia.org This approach is widely used in industries such as paints and coatings to select appropriate solvents for polymers and other substances. wikipedia.org

While experimental determination is common, computational methods can also be used to estimate the HSPs for a molecule like this compound. By calculating its δd, δp, and δh values, one could predict its solubility in a wide range of solvents without performing extensive laboratory work. This allows for the rapid screening of potential solvents for synthesis, purification, or formulation processes.

Table 5: Calculated Hansen Solubility Parameters for this compound and Select Solvents (Illustrative)

| Compound/Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| This compound (Predicted) | 18.5 | 9.0 | 6.5 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Water | 15.5 | 16.0 | 42.3 |

Theoretical Studies on Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. Using methods based on quantum mechanics, such as Density Functional Theory (DFT), researchers can map out the entire potential energy surface of a reaction. researchgate.net This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed, step-by-step picture of how reactants are converted into products. nih.gov

For this compound, theoretical studies could be used to investigate various reactions it might undergo. For example, the mechanism of its synthesis or its participation in cycloaddition reactions could be explored. researchgate.netnih.gov Computational analysis can determine whether a reaction proceeds through a concerted or stepwise mechanism, and can explain the observed regioselectivity and stereoselectivity by comparing the activation energies of different possible pathways. nih.gov

Table 6: Example DFT Calculation Results for a Hypothetical Reaction Involving this compound

| Reaction Step | Structure | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.4 |

| 4 | Transition State 2 | +10.8 |

| 5 | Products | -20.1 |

Computational Analysis of Photophysical Properties

Computational methods are also employed to predict and understand the photophysical properties of molecules, which describe how they interact with light. Techniques like Time-Dependent Density Functional Theory (TD-DFT) can calculate electronic absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. mdpi.comrsc.org These studies are essential for designing molecules for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy.

A computational analysis of this compound could predict its UV-Visible absorption spectrum, identifying the wavelengths of light it absorbs and the nature of the corresponding electronic transitions (e.g., π-π* transitions). mdpi.com Furthermore, these calculations can explore the properties of its excited states to predict whether the molecule is likely to be fluorescent or phosphorescent. This information is valuable for determining its potential use in photo-active materials or as a fluorescent probe.

Table 7: Illustrative TD-DFT Calculated Photophysical Data for this compound

| Property | Calculated Value | Transition Type |

| Max. Absorption Wavelength (λmax) | 285 nm | π → π* |

| Molar Extinction Coefficient (ε) | 15,000 M⁻¹cm⁻¹ | Allowed |

| Emission Wavelength (λem) | 350 nm | Fluorescence |

| Calculated Quantum Yield (ΦF) | 0.15 | N/A |

| Excited State Lifetime (τ) | 1.2 ns | N/A |

Analytical Methodologies for Characterization and Detection

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2,3,4-Trimethoxyphenylacetonitrile by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed structural map.

¹³C NMR: Carbon-13 NMR (¹³C NMR) is used to determine the types of carbon atoms in a molecule. For the related compound 3,4,5-Trimethoxyphenylacetonitrile (B1346109), the ¹³C NMR spectrum shows signals corresponding to the aromatic carbons, the nitrile carbon, the methylene (B1212753) carbon, and the methoxy (B1213986) carbons. sigmaaldrich.comchemicalbook.com A similar pattern of signals, with specific chemical shifts corresponding to the 2,3,4-substitution pattern, would be expected for this compound. rsc.org

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural detail by showing correlations between different nuclei. researchgate.net A COSY spectrum would reveal couplings between adjacent protons, for instance, between the aromatic protons. libretexts.org An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, confirming the assignments made from the 1D spectra. researchgate.net These 2D experiments are crucial for unambiguously assigning all the signals in the ¹H and ¹³C NMR spectra. emerypharma.comharvard.edu

| NMR Data for a Related Compound: 3,4,5-Trimethoxyphenylacetonitrile | |

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR (CDCl₃) | 6.55 (s, 2H, Ar-H), 3.86 (s, 9H, 3 x OCH₃), 3.66 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃) | 154.0, 138.0, 124.5, 117.8, 106.5, 61.0, 56.3, 23.4 |

| Note: This data is for a closely related isomer and serves as an illustrative example. Specific shifts for this compound will differ. |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.eduresearchgate.net The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Key expected vibrational frequencies include:

C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹ for the nitrile group. arxiv.org

C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹. vscht.cz

C-H stretch (aliphatic): Peaks for the methylene and methoxy groups appearing just below 3000 cm⁻¹. vscht.cz

C=C stretch (aromatic): Bands in the 1400-1600 cm⁻¹ region. vscht.cz

C-O stretch (ether): Strong bands in the 1000-1300 cm⁻¹ region, characteristic of the methoxy groups.

These absorption bands provide a molecular fingerprint, confirming the presence of the key functional groups within the this compound structure. epa.govbiopharminternational.comekb.eg

| Expected FTIR Absorption Bands for this compound | |

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | 2240 - 2260 |

| Aromatic C-H | > 3000 |

| Aliphatic C-H | < 3000 |

| Aromatic C=C | 1400 - 1600 |

| Aryl Ether (C-O) | 1000 - 1300 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds and then identifies them based on their mass-to-charge ratio. mdpi.comnih.gov In a GC-MS analysis of this compound, the compound would first be vaporized and separated from other components in a gas chromatograph. nih.gov The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic fragmentation pattern. nih.govnih.gov This pattern provides structural information and can be used to confirm the identity of the compound. For instance, phenethylamine (B48288) derivatives often show characteristic fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion. nih.gov This high precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.govnih.gov For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

Chromatographic Techniques

Chromatographic techniques are essential for separating this compound from mixtures, allowing for its purification and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. basicmedicalkey.comshimadzu.com For the analysis of this compound, a reversed-phase HPLC method would likely be employed. nih.gov In this method, the compound would be passed through a column containing a nonpolar stationary phase, and a polar mobile phase would be used for elution. orientjchem.orgsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis